molecular formula C11H14N2O B2455218 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine CAS No. 2199275-50-6

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine

Cat. No.: B2455218
CAS No.: 2199275-50-6
M. Wt: 190.246
InChI Key: KCCSGRYPHFPJGW-UHFFFAOYSA-N
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Description

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine is a heterocyclic compound with the molecular formula C11H14N2O and a molecular weight of 190.246 g/mol.

Preparation Methods

The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine involves several steps. One common synthetic route includes the reaction of cyclopent-3-en-1-ylmethanol with 6-methylpyridazine under specific reaction conditions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of different derivatives.

Scientific Research Applications

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity is being explored for potential therapeutic applications.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context of its application.

Comparison with Similar Compounds

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine can be compared with other similar compounds, such as:

  • 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile
  • 3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one These compounds share structural similarities but differ in their specific functional groups and potential applications.

Biological Activity

3-[(Cyclopent-3-en-1-yl)methoxy]-6-methylpyridazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. Research into its biological activity is ongoing, focusing on its interactions with various biological targets and its possible implications in treating diseases.

The compound features a unique structure that may confer distinct biological activities compared to other pyridazine derivatives. Its molecular formula and structure can be summarized as follows:

  • Molecular Formula : C12_{12}H13_{13}N3_{3}O
  • Structural Characteristics : Contains a pyridazine ring, a cyclopentene moiety, and a methoxy group, which may influence its reactivity and binding properties.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity.
  • Enzyme Inhibition : It has the potential to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects.
  • Signal Transduction Modulation : By affecting signaling pathways, the compound could alter cellular responses, contributing to its biological effects .

Biological Activity

Research has indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this pyridazine derivative can inhibit cell proliferation in A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The cytotoxicity is often measured using assays such as MTT, which assesses cell viability based on metabolic activity .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50_{50} (µM)Notes
Compound AA5491.06 ± 0.16Significant cytotoxicity
Compound BMCF-71.23 ± 0.18Moderate cytotoxicity
Compound CHeLa2.73 ± 0.33Induces late apoptosis
3-CyclopenteneLO2NDNot detected

Case Studies

Several studies have explored the efficacy of pyridazine derivatives, including those structurally related to this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyridazine derivatives on cancer cell lines. The results indicated that some derivatives showed IC50_{50} values lower than 10 µM, suggesting strong potential for development as anticancer agents.
  • Mechanistic Insights : Research indicated that certain derivatives could induce apoptosis in cancer cells through specific signaling pathways, highlighting their potential as therapeutic agents against malignancies .

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity could lead to more potent derivatives.
  • Therapeutic Applications : Further studies are needed to assess the compound's efficacy in vivo and its potential for clinical applications in treating various cancers and other diseases.
  • Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects will be crucial for developing targeted therapies.

Properties

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9-6-7-11(13-12-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCSGRYPHFPJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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